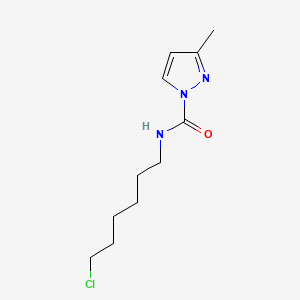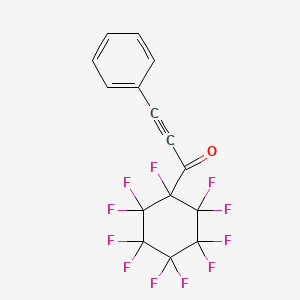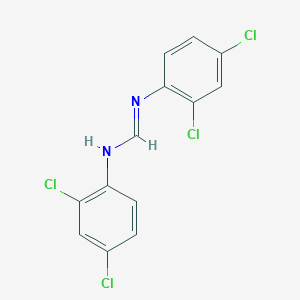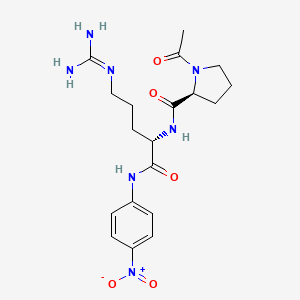phosphanium CAS No. 102335-26-2](/img/structure/B14343243.png)
Bis[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy](oxo)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxyphosphanium: is a highly fluorinated organophosphorus compound. The presence of multiple fluorine atoms imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxyphosphanium) typically involves the reaction of phosphorus oxychloride with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
Substitution: The fluorinated alkyl groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water, the compound can hydrolyze, especially under acidic or basic conditions, leading to the formation of phosphonic acids and fluorinated alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Fluorinated alkyl derivatives.
Hydrolysis: Phosphonic acids and fluorinated alcohols.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in the synthesis of highly fluorinated compounds.
- Acts as a catalyst in certain organic reactions due to its unique electronic properties.
Biology and Medicine:
- Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
- Potential applications in imaging and diagnostics due to its fluorinated nature, which can enhance contrast in imaging techniques.
Industry:
- Utilized in the production of high-performance coatings and materials that require chemical resistance and low surface energy.
- Employed in the electronics industry for the fabrication of components that need to withstand harsh chemical environments.
Mécanisme D'action
The mechanism by which Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxyphosphanium) exerts its effects is primarily through its highly electronegative fluorine atoms. These atoms create a strong electron-withdrawing effect, which can stabilize reactive intermediates in chemical reactions. The phosphorus center can also participate in coordination chemistry, forming stable complexes with various substrates.
Comparaison Avec Des Composés Similaires
- Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) terephthalate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness:
- The presence of the phosphorus center in Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxyphosphanium) distinguishes it from other similar fluorinated compounds. This phosphorus center imparts unique reactivity and coordination properties, making it valuable in applications where such characteristics are desired.
Propriétés
Numéro CAS |
102335-26-2 |
|---|---|
Formule moléculaire |
C14H6F24O3P+ |
Poids moléculaire |
709.13 g/mol |
Nom IUPAC |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-oxophosphanium |
InChI |
InChI=1S/C14H6F24O3P/c15-3(16)7(23,24)11(31,32)13(35,36)9(27,28)5(19,20)1-40-42(39)41-2-6(21,22)10(29,30)14(37,38)12(33,34)8(25,26)4(17)18/h3-4H,1-2H2/q+1 |
Clé InChI |
JCRCWFGFQAMPAM-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[P+](=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)


![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)



![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)

![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)



